molecular formula C11H15NO2S B14913452 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide

2-Methoxy-n-(2-(phenylthio)ethyl)acetamide

Cat. No.: B14913452
M. Wt: 225.31 g/mol
InChI Key: ZXVIIUHIKRIKGH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methoxy-n-(2-(phenylthio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .

Mechanism of Action

The mechanism of action of 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide involves its role as a ligand in catalytic reactions. It interacts with metal centers, such as palladium, to facilitate the activation of C-H bonds . This interaction is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-methoxy-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C11H15NO2S/c1-14-9-11(13)12-7-8-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

ZXVIIUHIKRIKGH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCSC1=CC=CC=C1

Origin of Product

United States

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